1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole
Overview
Description
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of the pyrrole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a suitable phenyl derivative under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or pyrrole ring are replaced by other groups.
Scientific Research Applications
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole can be compared with other similar compounds, such as:
1-methyl-2-(3-pyridyl)pyrrole: This compound has a similar structure but contains a pyridine ring instead of a phenyl ring. It exhibits different chemical and biological properties.
3-(1-methyl-1H-pyrrol-2-yl)pyridine: This compound features a pyridine ring attached to the pyrrole ring, leading to distinct reactivity and applications.
Nicotyrine: A naturally occurring alkaloid with a structure similar to this compound, known for its biological activities.
Properties
IUPAC Name |
1-methyl-2-[3-(1-methylpyrrol-2-yl)phenyl]pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-17-10-4-8-15(17)13-6-3-7-14(12-13)16-9-5-11-18(16)2/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUQZQCWHODSID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC(=CC=C2)C3=CC=CN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256970 | |
Record name | 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-88-9 | |
Record name | 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887570-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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